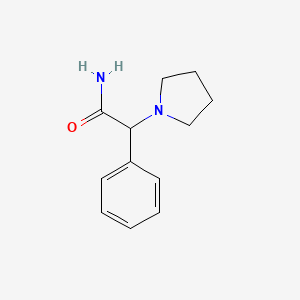

2-Phenyl-2-pyrrolidin-1-ylacetamide

Vue d'ensemble

Description

2-Phenyl-2-pyrrolidin-1-ylacetamide is an organic compound with the molecular formula C12H16N2O It belongs to the class of phenylacetamides and is known for its psychoactive properties This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group and an acetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-pyrrolidin-1-ylacetamide typically involves the reaction of phenylacetic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide under mild conditions. The reaction can be summarized as follows:

-

Formation of Intermediate Ester

- Phenylacetic acid reacts with DCC to form an activated ester.

- Pyrrolidine is then added to the reaction mixture, leading to the formation of the intermediate ester.

-

Conversion to Amide

- The intermediate ester is treated with a suitable amine, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and ensures consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenyl-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:

-

Oxidation

- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenyl ring, leading to the formation of phenylacetic acid derivatives.

-

Reduction

- Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). This reaction converts the amide to the corresponding amine.

-

Substitution

- The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nitric acid, halogens, acidic or neutral conditions.

Major Products Formed

Oxidation: Phenylacetic acid derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated phenyl derivatives.

Applications De Recherche Scientifique

-

Chemistry

- Used as a building block for the synthesis of more complex organic molecules.

- Serves as a precursor in the preparation of pharmaceuticals and agrochemicals.

-

Biology

- Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

-

Medicine

- Explored for its psychoactive properties and potential use in the treatment of neurological disorders.

- Studied for its anticonvulsant and analgesic effects.

-

Industry

- Utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Phenyl-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction leads to changes in neuronal activity, resulting in its psychoactive and potential therapeutic effects.

Comparaison Avec Des Composés Similaires

2-Phenyl-2-pyrrolidin-1-ylacetamide can be compared with other similar compounds, such as:

-

Phenylacetamide

- Lacks the pyrrolidine ring, resulting in different chemical and biological properties.

- Primarily used as an intermediate in organic synthesis.

-

Pyrrolidine

- Contains only the pyrrolidine ring without the phenyl and acetamide groups.

- Used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

-

Amphetamines

- Share structural similarities with this compound but have distinct pharmacological profiles.

- Known for their stimulant effects and use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

The uniqueness of this compound lies in its combination of the phenyl, pyrrolidine, and acetamide moieties, which contribute to its distinct chemical and biological properties.

Activité Biologique

2-Phenyl-2-pyrrolidin-1-ylacetamide, a compound with the CAS number 31788-79-1, has garnered attention in medicinal chemistry due to its significant biological activity, particularly in the modulation of neurotransmitter receptors. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₂O. The compound features a pyrrolidine ring attached to a phenyl group and an acetamide moiety, which contributes to its pharmacological properties.

Research indicates that this compound primarily interacts with ion channels, specifically KCNQ2 (Kv7.2), a potassium channel involved in regulating neuronal excitability. The compound has been identified as a selective inhibitor of KCNQ2, suggesting its potential therapeutic role in conditions characterized by altered neuronal excitability such as epilepsy and neuropathic pain .

Neurotransmitter Modulation

The compound exhibits dual pharmacological effects, acting both as an agonist and antagonist depending on its structural modifications. High-throughput screening has revealed that certain derivatives of this compound can significantly enhance or inhibit KCNQ2 channel activity, indicating its potential as a molecular switch in pharmacotherapy .

Structure-Activity Relationship (SAR)

Studies have explored the SAR of this compound, highlighting that minor alterations in the chemical structure can lead to substantial changes in biological activity. For instance, the enantiomers of this compound show differing potencies; the (S)-enantiomer has been reported to be more active than its (R)-counterpart .

| Modification | Effect on Activity |

|---|---|

| 2-Pyrrolidine position | Increases inhibitory potency |

| Substituents on phenyl ring | Alters metabolic stability and clearance |

| Ring expansion | Generally leads to loss of activity |

Case Studies and Research Findings

- KCNQ2 Inhibition : A study demonstrated that the most potent KCNQ2 inhibitor derived from this series was identified through high-throughput screening, with an IC50 value of 69 nM for the (S)-enantiomer . This highlights the compound's potential utility in treating epilepsy.

- Metabolic Stability : Investigations into the metabolic pathways revealed that modifications on the pyrrolidine ring significantly affect the compound's stability in vivo. The primary site of metabolism was identified as the α-methylene adjacent to the nitrogen atom in the pyrrolidine ring.

- Neuropharmacological Effects : Further research is ongoing to evaluate how this compound affects neurotransmitter release, particularly acetylcholine, which may have implications for cognitive disorders .

Propriétés

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11(14-8-4-5-9-14)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOCKGZDBDXXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304954 | |

| Record name | α-Phenyl-1-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31788-79-1 | |

| Record name | α-Phenyl-1-pyrrolidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31788-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-2-pyrrolidin-1-ylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031788791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Phenyl-1-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2-pyrrolidin-1-ylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.